molecular formula C9H16O B14609733 2,6-Dimethylhepta-2,4-dien-1-ol CAS No. 57692-00-9

2,6-Dimethylhepta-2,4-dien-1-ol

Cat. No.: B14609733
CAS No.: 57692-00-9
M. Wt: 140.22 g/mol
InChI Key: NHJYTPLTUCPVET-UHFFFAOYSA-N
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Description

2,6-Dimethylhepta-2,4-dien-1-ol (CAS: Not explicitly provided in evidence) is a di-unsaturated primary alcohol characterized by conjugated double bonds at positions 2 and 4, methyl branches at carbons 2 and 6, and a hydroxyl group at position 1. This structure confers unique reactivity, particularly in cyclopropanation and oxidation reactions. It is synthetically accessible via reduction of ketones or aldehydes (e.g., NaBH₄-mediated reduction of sulfonyl derivatives) .

Properties

CAS No.

57692-00-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,6-dimethylhepta-2,4-dien-1-ol

InChI

InChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h4-6,8,10H,7H2,1-3H3

InChI Key

NHJYTPLTUCPVET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC=C(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2,6-Dimethylhepta-2,4-dien-1-ol involves the redox addition of carbon tetrachloride to isobutene in the presence of ferric chloride, benzoin, and diethylamine hydrochloride. This reaction yields 3-methyl-1,1,1,3-tetrachlorobutane, which is then converted to 2,6-dimethyl-2,4,4,6-tetrachloroheptane. Treating this intermediate with ethanolic potassium hydroxide gives 2,6-dimethylhepta-1,5-dien-3-yne, which is finally hydrated using methanolic boron trifluoride in the presence of mercuric oxide and aqueous sulfuric acid to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylhepta-2,4-dien-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are saturated alcohols.

    Substitution: The major products depend on the electrophile used in the reaction.

Scientific Research Applications

2,6-Dimethylhepta-2,4-dien-1-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2,6-Dimethylhepta-2,4-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic addition reactions, where it acts as a nucleophile and forms covalent bonds with electrophiles. This interaction can lead to various biological effects, depending on the specific molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Highlights Functional Groups Reactivity/Biological Role Key Evidence
2,6-Dimethylhepta-2,4-dien-1-ol 2,4-diene; 2,6-dimethyl; primary alcohol –OH, conjugated dienes Cyclopropanation (e.g., with Li carbenoids)
(2E,6E)-2,6-Dimethyl-8-(phenylsulfonyl)octa-2,6-dien-1-ol 2,6-diene; sulfonyl group at C8 –OH, –SO₂Ph Enhanced electrophilicity due to sulfonyl group; synthesized via NaBH₄ reduction
2,6-Dimethylhepta-2,6-dien-1-ol 2,6-diene (isomeric diene positions) –OH, non-conjugated dienes Reacts with Li carbenoids to form cyclopropanes; positional isomerism alters conjugation
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol 1,5-diene; dioxane ring at C5 –OH, cyclic ether Increased steric hindrance; altered solubility/stability
(4Z)-2,6-Dimethylhepta-2,4-diene 2,4-diene (hydrocarbon analog) None (–OH absent) Lower boiling point; no hydrogen bonding; used in metabolic studies
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hepta-2,6-dien-1-ol Cyclohexenyl substituent at C6 –OH, cyclic alkene Terpene-like structure; potential bioactivity in fragrances or toxins

Key Findings

Double Bond Position and Conjugation: The 2,4-diene system in this compound allows conjugation, enhancing stability and reactivity in cyclopropanation compared to non-conjugated isomers like 2,6-Dimethylhepta-2,6-dien-1-ol . Isomeric differences (e.g., 2,4 vs. 2,6-diene) significantly alter electronic properties and reaction pathways.

Functional Group Modifications :

  • Sulfonyl derivatives (e.g., compound in ) exhibit higher electrophilicity, enabling regioselective reductions or substitutions.
  • Hydrocarbon analogs (e.g., ) lack hydrogen-bonding capacity, reducing solubility in polar solvents.

Dioxane-containing derivatives () introduce steric and electronic effects, impacting metabolic stability.

Contradictions and Limitations

  • and reference 2,6-Dimethylhepta-2,6-dien-1-ol , which may be a positional isomer or a typographical error. Clarification is needed to confirm structural identity.
  • Biological data on this compound are sparse; most comparisons rely on synthetic or structural analogs.

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